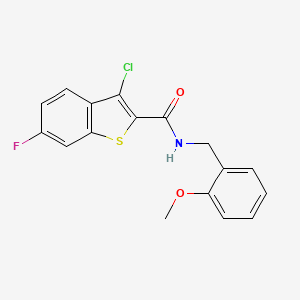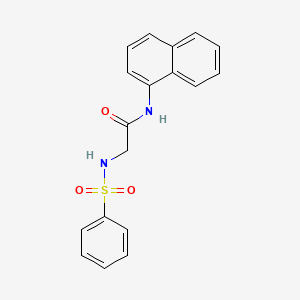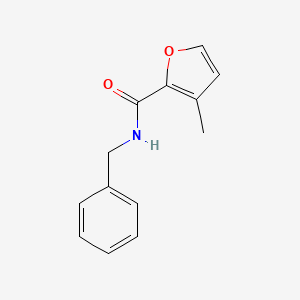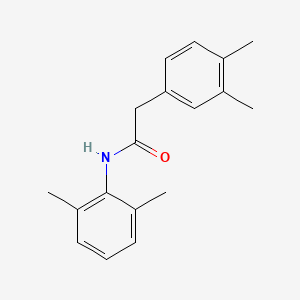
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves its selective antagonism of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters, including glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the activity of mGluR5, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been shown to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and learning and memory.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has several advantages as a research tool, including its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide also has limited bioavailability, which can limit its effectiveness in some experimental paradigms.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and its potential applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to more effective treatments for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in various physiological processes, including pain perception and addiction. Finally, the development of new experimental paradigms and animal models could help to further elucidate the mechanisms of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and other mGluR5 antagonists.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-(4-methoxyphenyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to give the desired product, which is further converted to the isoxazolecarboxamide derivative by reaction with hydroxylamine.
科学的研究の応用
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research, including neurobiology, psychiatry, and drug discovery. It has been shown to modulate the activity of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and addiction. 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has also been investigated for its potential therapeutic effects in various pathological conditions, including autism spectrum disorders, Parkinson's disease, and drug addiction.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-11(5-7-13)14-9-15(22-19-14)16(20)18-12-3-2-8-17-10-12/h2-8,10,15H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGXSOZRDYRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)

